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Compound of Interest |

Compound Name: 2-Isocyanobutane
CAS No.: 14069-89-7
Cat. No.: B078910
- 7

Executive Safety Directive: The Odor Threshold

WARNING: Extreme Olfactory Hazard & Toxicity Before initiating any characterization, be
advised that 2-isocyanobutane possesses a notoriously vile, penetrating odor (often
described as "godzilla's flatulence" or rotting wood) detectable at ppb levels.

o Containment: All spectroscopic preparation must occur within a functioning fume hood.

o Decontamination: Glassware must be treated with an acidic solution (e.g., dilute HCI/MeOH)
immediately after use to hydrolyze the isocyanide to the odorless amine and formic acid.

o Toxicity: Treat as a potential respiratory toxin and metabolic poison (similar to inorganic
cyanides but with different kinetics).[1]

Introduction

2-Isocyanobutane (CAS: 14069-89-7), systematically known as sec-butyl isocyanide, is a C5
functional isomer of valeronitrile.[2] Unlike its nitrile counterpart (

), the isocyanide features a terminal carbon with formal divalency (
), imparting unique reactivity (e.g.,

-addition in Ugi/Passerini reactions) and coordination chemistry properties (strong
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-donor/
-acceptor ligand).

This guide provides a definitive spectroscopic framework to validate identity and purity,
distinguishing it from isomeric impurities like 2-methylbutyronitrile or degradation products
(formamides).[1]

Vibrational Spectroscopy (IR & Raman)
The primary "fingerprint” for 2-isocyanobutane is the isocyanide stretching vibration (

). This is the first-line test for identity.[1]

Infrared (FTIR) Data

o Method: ATR (Attenuated Total Reflectance) on neat liquid or Transmission in
1]
» Key Diagnostic Band: The functional group

exhibits a strong, sharp absorption band distinct from nitriles.[1]
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Frequency (
Vibration Mode Intensity Diagnostic Note

)

Significantly lower

than nitriles (

). The bond order is
2135-2140 Strong slightly lower than 3
due to resonance
forms involving the

nitrogen lone pair.[1]

Standard alkyl
2960 — 2870 Medium stretching

Aliphatic
(methyl/methylene).[1]
Gem-dimethyl-like
Bending 1460, 1380 Medium split (due to the sec-

butyl branching).

Expert Insight: If you observe a weak band appearing around 1660-1690 cm~1, your sample is
degrading.[1] This corresponds to the carbonyl stretch of N-sec-butylformamide, formed via
hydrolysis from atmospheric moisture.[1]

Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the structural proof of the sec-butyl skeleton and the connectivity of the nitrogen
atom.

H NMR (400 MHz, )

The chiral center at C2 creates a distinct splitting pattern.
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Shift (
Position Multiplicity Integration
» Ppm)

Assignment
Logic

The

-proton is
deshelded by the
isocyanide
group. It appears
H-2 (Methine) 3.55-3.65 Multiplet 1H as a complex
sextet-like
pattern due to
coupling with H-1
(methyl) and H-3

(methylene).

Diastereotopic
nature may
cause slight
) splitting
H-3 (Methylene) 1.55-1.65 Multiplet 2H )

complexity, but
usually appears
as a quintet-like

multiplet.[1]

Coupled to H-2 (

H-1 (Methyl) 1.35 Doublet 3H ).[1] Distinctive
doublet for the

sec-butyl group.

Terminal methyl

H-4 (Methyl) 0.98 Triplet 3H coupled to H-3 (

)-[1]

C NMR (100 MHz, )

The definitive proof of isocyanide functionality lies in the terminal carbon signal.
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Carbon

Shift ( . Structural
Coupling Feature

, ppm) Validation

CRITICAL: This
carbon couples to the

quadrupolar

nucleus (
156 — 158 Triplet (1:1:1)
). The signal is often

broad or splitinto a
triplet with

C-2 (Methine)

The

52.0-53.5 Singlet -carbon attached to

nitrogen.

C-3 (Methylene)

29.5-30.5 Singlet Methylene bridge.[1]

C-1 (Methyl)

) Methyl adjacent to the
20.5-215 Singlet )
chiral center.[1]

C-4 (Methyl)

10.5-115 Singlet Terminal methyl.[1]

Mass Spectrometry (MS) & Fragmentation

Technique: GC-MS (EI, 70 eV).[1] Isocyanides show a characteristic fragmentation pathway

involving the loss of hydrogen cyanide (HCN).

e Molecular lon (

):

(Often weak due to facile fragmentation).[1]

o Base Peak:
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or

[1]

o Mechanism:

-cleavage or heterolytic cleavage of the C-N bond.[1]

o The formation of the stable sec-butyl cation (or butene radical cation) drives this
fragmentation.

e Diagnostic Loss:

(Loss of HCN).[1]

Quality Control Workflow

The following diagram outlines the decision logic for validating a batch of 2-isocyanobutane
before use in critical applications (e.g., multicomponent reactions).
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Sample: 2-Isocyanobutane

Safety Check: Odor Control
(Fume Hood Required)
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Retest Step 2: 'H NMR (CDCls)

Check for Formamide
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Action: Distillation
(bp ~110°C) or

VALIDATED REAGENT
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Ready for Synthesis

Click to download full resolution via product page

Figure 1: Characterization and validation workflow for 2-isocyanobutane.

Synthesis Context & Purity
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For researchers synthesizing this in-house (typically via dehydration of N-sec-butylformamide
using

or Tosyl Chloride/Quinoline):

e Reaction Monitoring: Monitor the disappearance of the amide N-H stretch (

) and carbonyl (
)inIR.

« Distillation: 2-isocyanobutane boils at approximately 110°C (at 760 mmHg). Do not
overheat; isocyanides can rearrange to nitriles (thermally stable but chemically distinct) at
high temperatures (

)-[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of 2-
Isocyanobutane (sec-Butyl Isocyanide)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078910#spectroscopic-characterization-of-2-
isocyanobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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